2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
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Overview
Description
2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where two carboxylic acid groups are attached to the 4 and 4’ positions of the biphenyl ring system, and a methyl group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl alcohols .
Scientific Research Applications
2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid, planar structure that can intercalate with DNA or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks the methyl group at the 2 position.
2-Methylbiphenyl: Lacks the carboxylic acid groups.
4,4’-Dimethylbiphenyl: Has methyl groups at both 4 positions instead of carboxylic acids.
Uniqueness
2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the combination of its biphenyl core, methyl group, and carboxylic acid groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-8-12(15(18)19)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAIHMJPPFPMBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612213 |
Source
|
Record name | 2-Methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186048-28-1 |
Source
|
Record name | 2-Methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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